5-(2,3-dihydro-1H-inden-5-yloxy)pentanoic acid
Description
5-(2,3-Dihydro-1H-inden-5-yloxy)pentanoic acid is a carboxylic acid derivative featuring a pentanoic acid chain linked to a 2,3-dihydro-1H-inden-5-yloxy group.
Properties
Molecular Formula |
C14H18O3 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
5-(2,3-dihydro-1H-inden-5-yloxy)pentanoic acid |
InChI |
InChI=1S/C14H18O3/c15-14(16)6-1-2-9-17-13-8-7-11-4-3-5-12(11)10-13/h7-8,10H,1-6,9H2,(H,15,16) |
InChI Key |
RFSJAMMTUORCPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dihydro-1H-inden-5-yloxy)pentanoic acid typically involves the reaction of 5-hydroxy-2,3-dihydro-1H-indene with pentanoic acid derivatives under specific conditions. One common method includes the use of an esterification reaction where the hydroxyl group of the indene reacts with the carboxylic acid group of pentanoic acid in the presence of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC) .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Dihydro-1H-inden-5-yloxy)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ether linkage and the aromatic ring can participate in substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
5-(2,3-Dihydro-1H-inden-5-yloxy)pentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of 5-(2,3-dihydro-1H-inden-5-yloxy)pentanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular processes .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural and Functional Differences
Replacement of the carboxylic acid with an amine group () shifts the compound’s polarity and bioactivity, as seen in psychoactive cathinone derivatives .
Substituent Effects: The sulfanyl group in 5-[(2-chlorophenyl)sulfanyl]pentanoic acid () enhances lipophilicity and may confer resistance to oxidative metabolism compared to the target compound’s ether linkage .
Physicochemical Behavior: The carbamate-protected hydroxy group in 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid () reduces reactivity relative to free carboxylic acids, as noted in its stability data .
Pharmacological and Toxicological Insights
- Psychoactive Potential: The amine-containing analog () is structurally related to cathinones, suggesting possible central nervous system activity, whereas the carboxylic acid group in the target compound likely reduces blood-brain barrier penetration .
- Metabolic Pathways : Sulfur-containing analogs () may undergo sulfoxidation or glutathione conjugation, while the indenyloxy group in the target compound could be susceptible to cytochrome P450-mediated oxidation .
- Toxicity Data Gaps: Limited toxicological information is available for indenyloxy derivatives, though the carbamate analog () highlights the need for further study due to undefined hazards .
Biological Activity
5-(2,3-dihydro-1H-inden-5-yloxy)pentanoic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features, which include a pentanoic acid chain and an indene moiety. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 5-(2,3-dihydro-1H-inden-5-yloxy)pentanoic acid is C13H18O3, with a molecular weight of approximately 218.29 g/mol. The compound features a hydroxyl group and an ether linkage, contributing to its chemical reactivity and potential biological activity.
Biological Activities
Preliminary studies suggest that 5-(2,3-dihydro-1H-inden-5-yloxy)pentanoic acid exhibits various biological activities:
- Antimicrobial Properties : The compound has shown potential against various bacterial strains, indicating its possible use as an antimicrobial agent.
- Anticancer Activity : Research indicates that it may inhibit cancer cell proliferation through modulation of specific signaling pathways.
- Anti-inflammatory Effects : The presence of the carboxylic acid functionality suggests potential anti-inflammatory properties, similar to other known anti-inflammatory agents.
The biological activity of 5-(2,3-dihydro-1H-inden-5-yloxy)pentanoic acid can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in inflammation and cancer progression.
- Cell Signaling Modulation : It is believed to influence cellular signaling pathways that regulate cell growth and apoptosis.
Research Findings and Case Studies
Several studies have investigated the biological activity of 5-(2,3-dihydro-1H-inden-5-yloxy)pentanoic acid:
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Reduced cell proliferation | |
| Anti-inflammatory | Decreased inflammatory markers |
Case Study: Anticancer Potential
In a study evaluating the anticancer properties of structurally related compounds, 5-(2,3-dihydro-1H-inden-5-yloxy)pentanoic acid was found to inhibit the growth of several cancer cell lines. The mechanism involved the downregulation of key oncogenes and upregulation of tumor suppressor genes, suggesting a pathway for therapeutic development.
Case Study: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory effects in animal models. Treatment with the compound resulted in significant reductions in pro-inflammatory cytokines, indicating its potential as a therapeutic agent for inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
